

Technical Support Center: Selecting and Using Primary Antibodies for EFTUD2

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Compound of Interest

Compound Name: EFTUD2

Cat. No.: B1575317

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Welcome to the technical support center for **EFTUD2** primary antibodies. This guide is designed for researchers, scientists, and drug development professionals to facilitate the selection of the best primary antibody for **EFTUD2** and to provide troubleshooting assistance for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is **EFTUD2** and why is it studied?

A1: **EFTUD2** (Elongation Factor Tu GTP Binding Domain Containing 2) is a protein that is a core component of the spliceosome, the cellular machinery responsible for processing precursor messenger RNA (pre-mRNA) into mature mRNA.^{[1][2][3][4]} This process, known as splicing, is crucial for gene expression. **EFTUD2** is a GTPase that plays a vital role in the dynamics of the spliceosome.^[5] Mutations in the **EFTUD2** gene are associated with developmental disorders such as mandibulofacial dysostosis with microcephaly (MFDM).^{[6][7]} Additionally, **EFTUD2** is involved in regulating the innate immune response.^{[3][5]}

Q2: How do I choose the right **EFTUD2** primary antibody for my experiment?

A2: The best antibody for your experiment depends on the application you are using (e.g., Western Blot, Immunohistochemistry, Immunofluorescence). Look for an antibody that has been validated for your specific application and tested in the species you are working with. The tables below provide a summary of several commercially available **EFTUD2** antibodies and their validated applications to aid in your selection.

Q3: What is the expected molecular weight of **EFTUD2** in a Western Blot?

A3: The predicted molecular weight of **EFTUD2** is approximately 116-122 kDa.^[5] You should expect to see a band around this size on your Western Blot.

Q4: What is the subcellular localization of **EFTUD2**?

A4: **EFTUD2** is predominantly found in the nucleus, where it functions as part of the spliceosome.^[3] Some expression has also been observed in the cytoplasm and mitochondria.^[3]

Recommended EFTUD2 Primary Antibodies

The following tables summarize key information for several commercially available **EFTUD2** primary antibodies. This information is intended to provide a starting point for your antibody selection. We strongly recommend reviewing the datasheet from the supplier for the most detailed and up-to-date information.

Polyclonal Antibodies

Product Name	Supplier	Catalog #	Host	Reactivity	Validated Applications & Recommended Dilutions
EFTUD2 Polyclonal Antibody	BioCat	E-AB-18874	Rabbit	Human, Mouse	WB: 1:500-1:2000, IHC: 1:50-1:300[1]
EFTUD2 Antibody - BSA Free	Novus Biologicals	NBP2-92930	Rabbit	Human, Mouse, Rat	WB: 1:500-1:1000, IHC: 1:50-1:200, ICC/IF: 1:50-1:100, IP: 0.5-4µg per 200-400µg of cell lysate, ELISA
EFTUD2 antibody	Proteintech	10208-1-AP	Rabbit	Human, Mouse	WB, IHC, IF/ICC, IP, CoIP, RIP, ELISA, PLA[8]
Anti-EFTUD2 Antibody	Antibodies.com	A12061	Rabbit	Human, Mouse, Rat	WB: 1:500-1:2000, IHC: 1:50-1:200, ICC/IF: 1:50-1:100, IP: 1:20-1:50[9]
Anti-EFTUD2 antibody	Abcam	ab72456	Rabbit	Human, Mouse	WB, IHC-P, IP[10]
anti-EFTUD2 antibody	antibodies-online	ABIN7262991	Rabbit	Human, Mouse, Rat	WB: 1:2000, IHC: 1:100, IF: 1:100[2]

EFTUD2					WB: 1:500-1:2000, IHC: 1:50-1:200, IF: 1:50-1:100, IP: 1:20-1:50[11]
Polyclonal Antibody	FineTest	FNab02664	Rabbit	Human, Mouse, Rat	

Monoclonal Antibodies

Product Name	Supplier	Catalog #	Host	Reactivity	Validated Applications & Recommended Dilutions
Anti EFTUD2 Antibody, clone AB03/1B9	Bio-Rad	VMA00890	Mouse	Human	WB: 1/1000, IP[5]

Experimental Protocols

Below are detailed protocols for key applications. These are general guidelines and may require optimization for your specific experimental conditions.

Western Blotting (WB) Protocol

This protocol provides a general procedure for Western blotting. For optimal results, always consult the primary antibody datasheet for recommended dilutions and incubation times.[12][13][14]

- Protein Extraction and Quantification:
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE:
 - Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
 - Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
 - Run the gel at an appropriate voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking:
 - Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibody Incubation:
 - Dilute the **EFTUD2** primary antibody in the blocking buffer to the recommended concentration.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[\[12\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.[\[12\]](#)
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.
[\[12\]](#)

- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Visualize the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the general steps for IHC staining of paraffin-embedded tissue sections.

[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2-3 changes, 5-10 minutes each).
 - Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%, 50%), 5 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath. The optimal time and temperature should be determined empirically.
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.

- Rinse with PBS.
- Blocking:
 - Block non-specific binding by incubating sections with a blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody) for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the **EFTUD2** primary antibody to the recommended concentration in antibody diluent.
 - Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[\[18\]](#)
- Washing:
 - Rinse slides gently with PBS and then wash two times for 5 minutes each in PBS.
- Secondary Antibody Incubation:
 - Apply a biotinylated or polymer-based HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
- Washing:
 - Wash slides as in step 6.
- Detection:
 - Incubate sections with an avidin-biotin complex (ABC) reagent (if using a biotinylated secondary) or the polymer-based reagent.
 - Visualize the signal by adding a chromogen substrate such as DAB.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.

- Dehydrate the sections through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.

Immunofluorescence (IF) Protocol for Cultured Cells

This protocol provides a general procedure for immunofluorescent staining of cells grown on coverslips.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Cell Culture:
 - Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
- Fixation:
 - Rinse cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
[\[19\]](#) Alternatively, ice-cold methanol can be used for 5-10 minutes at -20°C.
 - Rinse three times with PBS.
- Permeabilization:
 - If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[\[20\]](#)
 - Rinse three times with PBS.
- Blocking:
 - Block non-specific binding by incubating with a blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the **EFTUD2** primary antibody in the blocking buffer to the recommended concentration.

- Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[\[19\]](#)
- Washing:
 - Wash the coverslips three times for 5 minutes each with PBS.
- Secondary Antibody Incubation:
 - Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488, 594, or 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Washing:
 - Wash the coverslips three times for 5 minutes each with PBS, protected from light.
- Counterstaining and Mounting:
 - (Optional) Counterstain nuclei with DAPI or Hoechst stain.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging:
 - Visualize the fluorescence using a fluorescence or confocal microscope.

Troubleshooting Guide

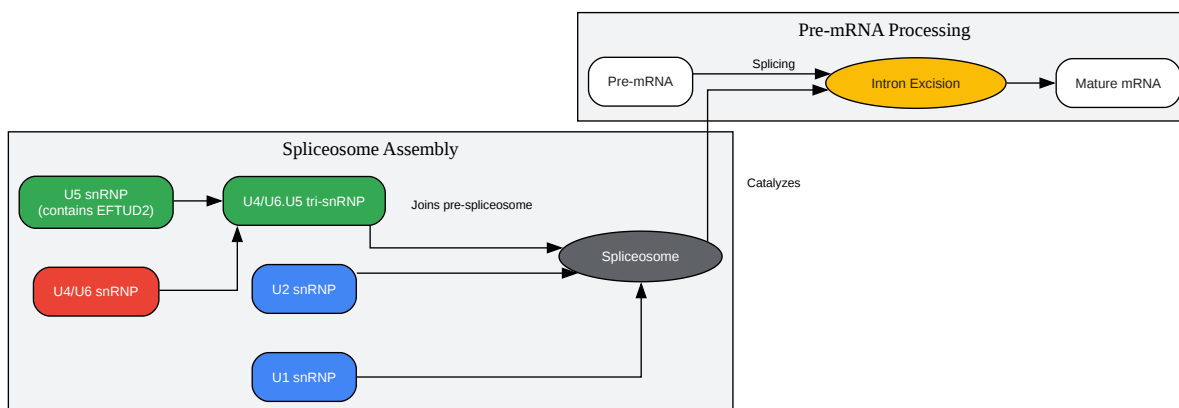
Issue	Possible Cause(s)	Suggested Solution(s)
No Signal or Weak Signal	Antibody:- Primary or secondary antibody not added or inactive.- Incorrect primary or secondary antibody used.- Antibody concentration is too low.Protocol:- Insufficient incubation time.- Inefficient antigen retrieval (IHC).- Protein transfer was unsuccessful (WB).- Excessive washing.	Antibody:- Ensure all antibody steps were performed. Use a positive control to verify antibody activity.- Use a secondary antibody that recognizes the host species of the primary antibody.- Perform an antibody titration to determine the optimal concentration. [13] Protocol:- Increase incubation times for primary and/or secondary antibodies.- Optimize antigen retrieval method (try different buffers, pH, and heating times).- Check transfer efficiency with Ponceau S staining (WB).- Reduce the number or duration of wash steps.
High Background	Antibody:- Primary or secondary antibody concentration is too high.- Non-specific binding of the secondary antibody.Protocol:- Insufficient blocking.- Inadequate washing.- High concentration of protein loaded (WB).	Antibody:- Titrate the primary and secondary antibodies to find the optimal dilution.- Run a secondary antibody-only control to check for non-specific binding.Protocol:- Increase blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk).- Increase the number and duration of wash steps.- Reduce the amount of protein loaded per lane (WB).
Non-specific Bands (WB)	Antibody:- Primary antibody is not specific enough.- Primary	Antibody:- Use an antibody that has been validated for

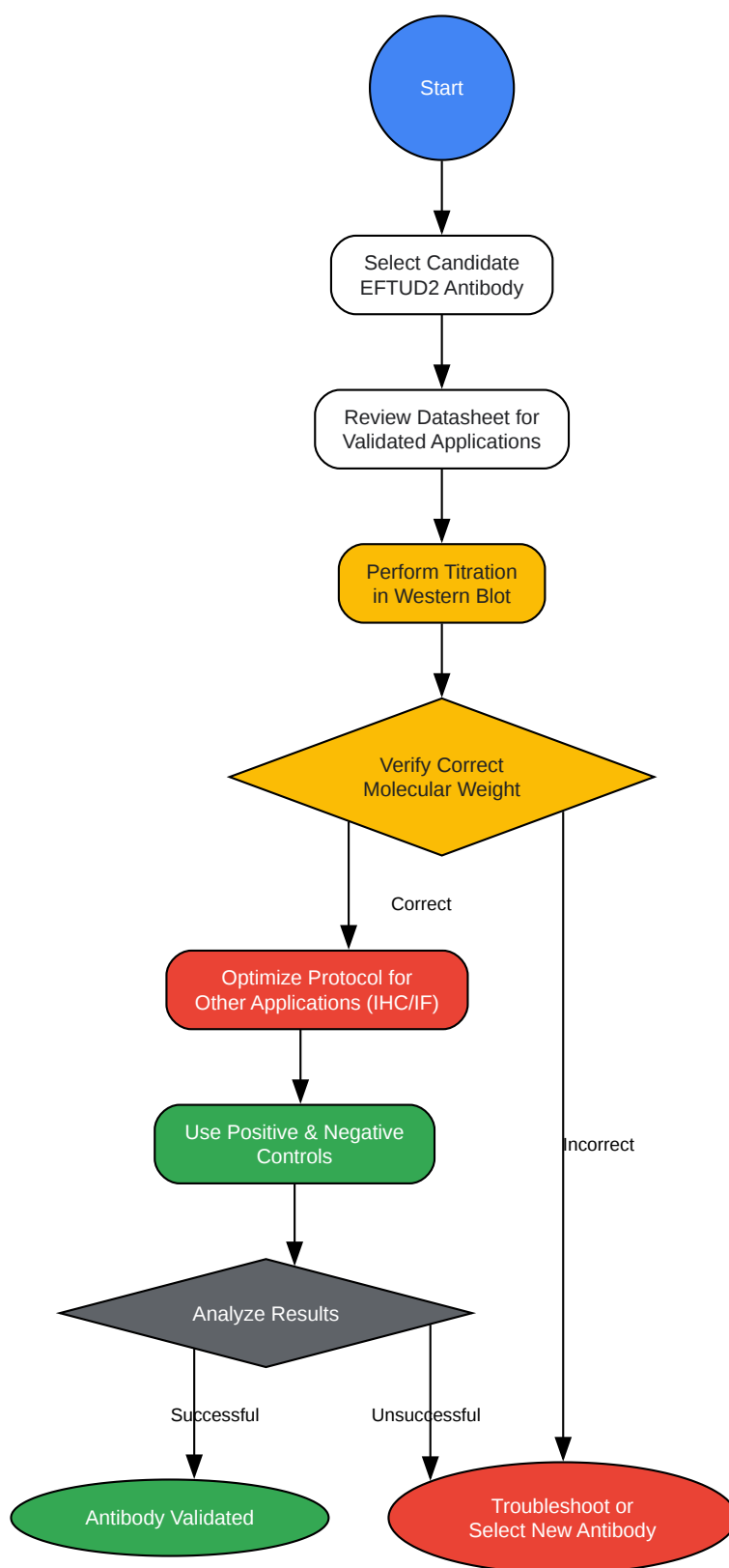
	or secondary antibody concentration is too high. Sample:- Protein degradation.- Post-translational modifications.	your application and species. Consider trying a different antibody.- Titrate the antibodies to a lower concentration. Sample:- Prepare fresh lysates with protease inhibitors.- Consult the literature or antibody datasheet for information on expected isoforms or modified forms of EFTUD2.
Uneven Staining (IHC/IF)	Protocol:- Uneven application of reagents.- Tissue/cells dried out during the procedure.- Incomplete deparaffinization (IHC).	Protocol:- Ensure the entire section/coverlip is covered with reagent at each step.- Use a humidified chamber during incubations.- Ensure complete removal of paraffin with sufficient xylene washes.

Signaling Pathways and Workflows

EFTUD2's Role in Spliceosome Assembly and Function

EFTUD2 is an essential component of the U5 snRNP (small nuclear ribonucleoprotein), which is a core part of the spliceosome. The spliceosome is a large and dynamic molecular machine that removes introns from pre-mRNA. The diagram below illustrates a simplified workflow of spliceosome assembly and the central role of the U4/U6.U5 tri-snRNP complex, which includes **EFTUD2**.





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